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Dihydrocapsaicin - 19408-84-5

Dihydrocapsaicin

Catalog Number: EVT-318624
CAS Number: 19408-84-5
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrocapsaicin is a pungent alkaloid belonging to the capsaicinoid family, naturally occurring in chili peppers (Capsicum species) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is one of the major capsaicinoids, contributing significantly to the pungency of chili peppers, although typically less abundant than capsaicin [, , ].

Dihydrocapsaicin plays a crucial role in scientific research, particularly in areas like food science, plant biology, and biochemistry [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Capsaicin

Compound Description: Capsaicin is a pungent alkaloid found in chili peppers (Capsicum species). It is the most abundant capsaicinoid, often making up more than 50% of the total capsaicinoid content [, ]. It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, causing a burning sensation when consumed [, ]. Capsaicin is also known for its analgesic, anti-inflammatory, and potential anticancer properties [, , , ].

Nordihydrocapsaicin

Compound Description: Nordihydrocapsaicin is a capsaicinoid found in chili peppers [, , ]. It is structurally similar to Dihydrocapsaicin, but with one fewer carbon atom in the acyl chain. While it contributes to the overall pungency of chili peppers, it is generally present in lower concentrations than capsaicin and Dihydrocapsaicin [, ].

Relevance: Nordihydrocapsaicin is a closely related compound to Dihydrocapsaicin, both belonging to the capsaicinoid family. They share a similar structure and are found together in chili peppers. While both contribute to the pepper's pungency, they often differ in their relative abundance [, ].

Homodihydrocapsaicin

Compound Description: Homodihydrocapsaicin is a capsaicinoid found in chili peppers [, , , ]. It possesses a structure similar to Dihydrocapsaicin, with an additional carbon atom in the acyl chain.

Relevance: Homodihydrocapsaicin is another capsaicinoid found alongside Dihydrocapsaicin in chili peppers. They belong to the same chemical family and share structural similarities [, , ].

Norcapsaicin

Compound Description: Norcapsaicin is a capsaicinoid found in chili peppers [, ]. It is structurally related to Dihydrocapsaicin, but with a double bond in the acyl chain and one fewer carbon atom.

Relevance: Norcapsaicin is another member of the capsaicinoid family, closely related to Dihydrocapsaicin in terms of structure. Both are present in varying concentrations in chili peppers and contribute to their pungency [, ].

Homocapsaicin

Compound Description: Homocapsaicin is a capsaicinoid present in chili peppers [, , , ]. It is structurally similar to Dihydrocapsaicin with a double bond in the acyl chain and one additional carbon atom.

Relevance: Homocapsaicin is structurally similar to Dihydrocapsaicin, both belonging to the capsaicinoid family and found in chili peppers [, , , ].

Nornordihydrocapsaicin

Compound Description: Nornordihydrocapsaicin is a capsaicinoid found in some chili pepper varieties [, ]. It is a less common capsaicinoid and typically found in smaller amounts compared to Dihydrocapsaicin.

Relevance: Nornordihydrocapsaicin is a related capsaicinoid to Dihydrocapsaicin, found together in certain chili pepper varieties. They are both part of the capsaicinoid family and contribute to the overall pungency profile of the pepper [, ].

Vanillylamine

Compound Description: Vanillylamine is a metabolite of capsaicinoids, including Dihydrocapsaicin [, ]. It is formed during the breakdown of these compounds in the liver.

Relevance: Vanillylamine is a direct metabolite of Dihydrocapsaicin, indicating a metabolic pathway for this compound in the body [, ].

Vanillin

Compound Description: Vanillin is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed via the metabolism of vanillylamine [, ]. It is a well-known flavoring compound found in vanilla beans.

Relevance: Vanillin is a downstream metabolite of Dihydrocapsaicin, further illustrating the metabolic breakdown pathway of this compound in the body [, ].

Vanillyl alcohol

Compound Description: Vanillyl alcohol is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed as part of the metabolic breakdown pathway [, ].

Relevance: Vanillyl alcohol is another metabolite generated during the breakdown of Dihydrocapsaicin in the body, providing further insight into its metabolism [, ].

Vanillic acid

Compound Description: Vanillic acid is a metabolite of capsaicinoids, including Dihydrocapsaicin, formed as part of the metabolic breakdown pathway [, ].

Relevance: Vanillic acid represents a final product in the metabolic breakdown of Dihydrocapsaicin, showcasing the complete metabolic transformation of this compound [, ].

Capsaicin 4-β-glucoside

Compound Description: Capsaicin 4-β-glucoside is a glucosylated derivative of capsaicin, formed through the addition of a glucose molecule to capsaicin []. It is considered a potential way for plants to store or detoxify capsaicin.

Relevance: While not directly a derivative of Dihydrocapsaicin, the formation of capsaicin 4-β-glucoside in plants suggests a possible metabolic pathway for Dihydrocapsaicin, as it is structurally similar to capsaicin [].

15-Hydroxycapsaicin

Compound Description: 15-Hydroxycapsaicin is a hydroxylated derivative of capsaicin, formed through the addition of a hydroxyl group to the acyl chain of capsaicin []. It is considered a minor capsaicinoid.

Relevance: Although not a derivative of Dihydrocapsaicin, 15-Hydroxycapsaicin is formed alongside Dihydrocapsaicin during the metabolism of capsaicin by certain plant cells. This suggests potential common metabolic pathways or enzymes that could be involved in the biosynthesis or biotransformation of both compounds [].

15-Hydroxydihydrocapsaicin

Compound Description: 15-Hydroxydihydrocapsaicin is a hydroxylated derivative of Dihydrocapsaicin, formed through the addition of a hydroxyl group to the acyl chain of Dihydrocapsaicin []. It is a minor capsaicinoid found in some chili peppers.

Relevance: 15-Hydroxydihydrocapsaicin is a direct derivative of Dihydrocapsaicin, highlighting a specific metabolic transformation this compound can undergo []. This indicates that enzymes capable of hydroxylating Dihydrocapsaicin exist in chili peppers.

N-(4-hydroxy-3-methoxybenzyl)-6-methylheptamide

Compound Description: N-(4-hydroxy-3-methoxybenzyl)-6-methylheptamide is a synthetic analogue of capsaicinoids, structurally resembling Dihydrocapsaicin but with a shorter and modified acyl chain [].

Relevance: This synthetic analogue helps researchers understand the structure-activity relationship of capsaicinoids like Dihydrocapsaicin. By modifying specific parts of the molecule, they can assess how these changes affect its biological activity, such as its ability to activate TRPV1 receptors or induce pungency [].

N-(4-hydroxy-3-methoxybenzyl)-6-methylhept-trans-4-enamide

Compound Description: This compound is another synthetic analogue of capsaicinoids, including Dihydrocapsaicin []. Its structure closely resembles Dihydrocapsaicin, with a shorter acyl chain containing a trans double bond.

Relevance: Similar to the previous analogue, this synthetic compound is a valuable tool for studying the relationship between the structure and biological activity of Dihydrocapsaicin. By introducing specific structural modifications, researchers can gain insights into the parts of the molecule responsible for its pungency, interaction with receptors like TRPV1, and other pharmacological properties [].

Source

Dihydrocapsaicin is predominantly extracted from various chili pepper varieties, including jalapeños and cayenne peppers. These peppers contain a range of capsaicinoids, with dihydrocapsaicin being one of the most significant. The concentration of dihydrocapsaicin varies among pepper types and ripening stages, with higher levels typically found in mature fruits .

Classification

Chemically, dihydrocapsaicin belongs to the class of compounds known as vanilloids, which are phenolic compounds characterized by their aromatic structure. Its systematic name is (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide, and it has a molecular formula of C18H27NO3. The compound is classified under the broader category of capsaicinoids, which also includes capsaicin and nonivamide.

Synthesis Analysis

Methods

Dihydrocapsaicin can be synthesized through several methods, including extraction from natural sources and synthetic routes. The extraction process typically involves solvent extraction techniques, where organic solvents are used to isolate the compound from plant material.

Recent advancements have also enabled the synthesis of dihydrocapsaicin from lignocellulosic platform chemicals using catalytic processes. This method emphasizes sustainability and utilizes renewable resources to produce dihydrocapsaicin efficiently .

Technical Details

The extraction process often employs liquid-liquid extraction or solid-phase microextraction followed by chromatographic techniques for purification. In synthetic approaches, reactions involving Grignard reagents or other coupling reactions are common to form the amide bond characteristic of dihydrocapsaicin .

Molecular Structure Analysis

Structure

The molecular structure of dihydrocapsaicin features a long hydrophobic tail attached to a phenolic ring. The presence of a hydroxyl group and a methoxy group on the aromatic ring contributes to its chemical properties and interactions with biological systems.

Data

  • Molecular Formula: C18H27NO3
  • Molecular Weight: 303.42 g/mol
  • Structural Representation: The compound can be represented as follows:
Dihydrocapsaicin= E N 4 hydroxy 3 methoxyphenyl methyl 8 methyl 6 nonenamide\text{Dihydrocapsaicin}=\text{ E N 4 hydroxy 3 methoxyphenyl methyl 8 methyl 6 nonenamide}
Chemical Reactions Analysis

Reactions

Dihydrocapsaicin undergoes various chemical reactions typical for amides and phenolic compounds. It can participate in oxidation, reduction, and hydrolysis reactions under specific conditions.

Technical Details

In analytical chemistry, reactions involving dihydrocapsaicin are often monitored using techniques like liquid chromatography-tandem mass spectrometry (LC-MS) to quantify its presence in biological samples or food products . Additionally, its interaction with biological receptors can be studied through receptor binding assays.

Mechanism of Action

Process

Dihydrocapsaicin exerts its effects primarily through interaction with transient receptor potential vanilloid 1 (TRPV1), a receptor involved in sensing heat and pain. Upon binding to TRPV1, dihydrocapsaicin induces an influx of calcium ions into sensory neurons, leading to the sensation of spiciness.

Data

Studies have shown that dihydrocapsaicin has a potency similar to that of capsaicin but may exhibit different sensory profiles due to variations in molecular structure . Its activation of TRPV1 can lead not only to pain perception but also to potential therapeutic effects such as analgesia in certain contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydrocapsaicin is typically a colorless to pale yellow oil.
  • Melting Point: It has a melting point around 60°C.
  • Boiling Point: The boiling point is approximately 150°C at atmospheric pressure.

Chemical Properties

Dihydrocapsaicin is soluble in organic solvents like ethanol and methanol but has limited solubility in water. Its stability can be affected by factors such as temperature and pH, which are critical considerations during storage and application .

Applications

Scientific Uses

Dihydrocapsaicin has garnered interest in various scientific fields due to its unique properties:

  • Pharmacology: It is studied for its potential analgesic properties and applications in pain management.
  • Food Industry: Used as a flavoring agent in culinary applications due to its pungency.
  • Cosmetics: Incorporated into topical formulations for its warming sensation and potential skin benefits.
  • Research: Investigated for its role in metabolic processes and potential health benefits related to inflammation and obesity .

Properties

CAS Number

19408-84-5

Product Name

Dihydrocapsaicin

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)

InChI Key

XJQPQKLURWNAAH-UHFFFAOYSA-N

Synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide; 8-Methyl-N-vanillylnonanamide; 6,7-Dihydrocapsaicin; Dihydrocapsaicin;

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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